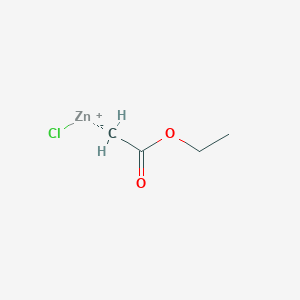

2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether, is an organozinc compound with the molecular formula C₄H₇ClO₂Zn and a molecular weight of 187.9411 g/mol . This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethoxy-2-oxoethylzinc chloride can be synthesized through the reaction of ethyl chloroacetate with zinc in the presence of a suitable solvent such as ether. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{OCOCH}_2\text{Cl} + \text{Zn} \rightarrow \text{C}_2\text{H}_5\text{OCOCH}_2\text{ZnCl} ]

Industrial Production Methods

Industrial production of 2-Ethoxy-2-oxoethylzinc chloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-2-oxoethylzinc chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Substitution reactions: Formation of esters, ketones, and other carbonyl compounds.

Oxidation reactions: Formation of carboxylic acids.

Reduction reactions: Formation of alcohols and other reduced compounds.

Applications De Recherche Scientifique

2-Ethoxy-2-oxoethylzinc chloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Utilized in the modification of biomolecules for studying biological pathways.

Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Used in the production of fine chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of 2-Ethoxy-2-oxoethylzinc chloride involves the formation of a reactive organozinc intermediate, which can then participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethylzinc: Another organozinc compound used in organic synthesis.

Ethylzinc iodide: Similar in reactivity but with different halide.

Methylzinc chloride: Similar compound with a methyl group instead of an ethoxy group.

Uniqueness

2-Ethoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability in ether. It offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds with high selectivity and yield.

Activité Biologique

2-Ethoxy-2-oxoethylzinc chloride, 0.50 M in ether is an organozinc compound primarily utilized in organic synthesis. Its applications range from serving as a nucleophile in cross-coupling reactions to facilitating carbon-carbon bond formations. Despite its extensive use in synthetic chemistry, the biological activity of this compound has not been thoroughly investigated.

- Molecular Formula : C4H7O2ClZn

- Molecular Weight : 223.66 g/mol

- Density : 1.16 g/cm³

- Solubility : Soluble in diethyl ether, THF, and hexanes.

Synthesis and Characterization

The synthesis of 2-Ethoxy-2-oxoethylzinc chloride is achieved through a Grignard reaction involving ethyl chloroacetate and magnesium, followed by reaction with ZnCl₂. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

Analytical methods for detection include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Case Studies and Research Findings

- In Vitro Studies : Some studies have indicated that organozinc compounds can exhibit varying degrees of cytotoxicity depending on concentration and exposure time. For instance, compounds similar to 2-Ethoxy-2-oxoethylzinc chloride have shown significant effects on cell viability in cancer cell lines.

- Mechanism of Action : While specific mechanisms for this compound remain largely unexplored, organozinc compounds are known to participate in nucleophilic substitutions that could lead to cellular damage or apoptosis under certain conditions.

- Potential Applications : Given its reactivity, there is potential for further research into its use as a therapeutic agent or as a tool for drug development, particularly in the context of targeted therapies where selective cytotoxicity is desired.

Toxicity and Safety Considerations

Handling of 2-Ethoxy-2-oxoethylzinc chloride requires caution due to its hazardous nature. Safety measures include:

- Use of personal protective equipment (PPE)

- Working within a fume hood

- Proper waste disposal protocols

Future Directions

Research into the biological activity of 2-Ethoxy-2-oxoethylzinc chloride should focus on:

- Detailed toxicity studies across various cell lines

- Investigation of potential therapeutic applications

- Development of safer handling methods and formulations

Summary Table of Key Properties and Findings

| Property/Study Aspect | Details |

|---|---|

| Molecular Weight | 223.66 g/mol |

| Density | 1.16 g/cm³ |

| Solubility | Diethyl ether, THF, hexanes |

| Cytotoxicity | Exhibits cytotoxic effects in vitro |

| Synthesis Method | Grignard reaction with ethyl chloroacetate |

| Characterization Techniques | NMR, IR, Mass Spectrometry |

| Safety Precautions | PPE use, fume hood work |

Propriétés

IUPAC Name |

chlorozinc(1+);ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.ClH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTXNZQCSXHQHV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH2-].Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.